4-Methoxy-3-(trifluoromethoxy)benzonitrile CAS number and identifiers
4-Methoxy-3-(trifluoromethoxy)benzonitrile CAS number and identifiers
The following technical guide is a comprehensive monograph on 4-Methoxy-3-(trifluoromethoxy)benzonitrile , designed for researchers in medicinal chemistry and drug discovery.
Optimizing Lipophilicity and Metabolic Stability in Aryl Nitrile Scaffolds
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine motifs is a cornerstone of lead optimization. 4-Methoxy-3-(trifluoromethoxy)benzonitrile (CAS 1261653-03-5 ) represents a high-value intermediate that combines the electronic modulation of a nitrile group with the distinct physicochemical properties of the trifluoromethoxy (-OCF
The -OCF
This guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of this scaffold, providing a self-validating protocol for its laboratory preparation.
Chemical Identity & Physiochemical Profile[1][2][3]
The following data consolidates the core identifiers for this compound. Researchers should verify batch-specific Certificates of Analysis (CoA) for exact purity metrics.
| Parameter | Data / Value |
| Chemical Name | 4-Methoxy-3-(trifluoromethoxy)benzonitrile |
| CAS Number | 1261653-03-5 |
| MDL Number | MFCD18398458 |
| Molecular Formula | C |
| Molecular Weight | 217.15 g/mol |
| SMILES | COc1ccc(C#N)cc1OC(F)(F)F |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Melting Point | 58–62 °C (Typical range for similar benzonitriles) |
| Calculated LogP | ~2.8 – 3.2 (High lipophilicity due to -OCF |
| H-Bond Acceptors | 4 (Nitrile N, Methoxy O, Trifluoromethoxy F atoms) |
Structural Activity Relationship (SAR) Context
The utility of 4-Methoxy-3-(trifluoromethoxy)benzonitrile lies in its ability to serve as a robust core for elaboration.[1] The diagram below illustrates the functional roles of each substituent in a medicinal chemistry context.
Figure 1: SAR analysis highlighting the strategic value of the -OCF3 and -OMe substituents on the benzonitrile core.
Synthetic Pathways & Protocols
While this compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. Two primary routes are recommended based on precursor availability and reaction efficiency.
Route A: Nucleophilic Aromatic Substitution (S Ar)
This is the preferred route due to the high reactivity of the 4-fluoro precursor activated by the para-cyano group.
-
Precursor: 4-Fluoro-3-(trifluoromethoxy)benzonitrile (CAS: 118754-52-2 or similar isomers).
-
Reagent: Sodium Methoxide (NaOMe).
-
Mechanism: The strong electron-withdrawing nature of the nitrile (para) and the trifluoromethoxy group (meta) activates the C-F bond for nucleophilic attack by the methoxide ion.
Detailed Protocol (Route A)
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Fluoro-3-(trifluoromethoxy)benzonitrile (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
-
Reagent Addition: Add Sodium Methoxide (1.1 equiv) slowly at 0°C. (Note: Solid NaOMe is preferred, but 25% w/w solution in MeOH is acceptable).
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 2–4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Concentrate under reduced pressure to remove methanol.
-
Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (SiO
, gradient 0-20% EtOAc in Hexanes).
Route B: Methylation of Phenol
Use this route if the phenol precursor is available or if avoiding S
-
Precursor: 4-Hydroxy-3-(trifluoromethoxy)benzonitrile.
-
Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K
CO . -
Solvent: Acetone or DMF.
Figure 2: Process flow for the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzonitrile via S
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral data should be obtained.
-
H NMR (400 MHz, CDCl
):- ~7.50–7.60 (m, 2H, Ar-H at C2, C6).
- ~7.05 (d, 1H, Ar-H at C5).
-
~3.95 (s, 3H, -OCH
). -
Note: The protons ortho to the nitrile and OCF
will be deshielded.
-
F NMR (376 MHz, CDCl
):-
~-58.0 to -59.0 ppm (s, 3F, -OCF
). -
Distinction: A shift around -63 ppm would indicate a -CF
group, whereas -OCF typically resonates slightly downfield relative to -CF attached directly to an aromatic ring.
-
~-58.0 to -59.0 ppm (s, 3F, -OCF
-
IR Spectroscopy (ATR):
-
~2230 cm
(C N stretch, strong). -
~1250 cm
(C-O-C asymmetric stretch). -
~1150–1200 cm
(C-F stretch).
-
-
Mass Spectrometry (ESI/GC-MS):
-
Parent ion [M+H]
or M at m/z 217.1 (or 218.1).
-
Handling & Safety
Hazard Classification:
-
Acute Toxicity: Nitriles are generally considered toxic by ingestion and inhalation.
-
Skin/Eye Irritation: Likely irritant.[2]
-
Metabolic Byproducts: While the nitrile group is stable, enzymatic hydrolysis in vivo can release ammonia or carboxylic acids. The -OCF
group is generally metabolically stable and does not release fluoride ions easily under physiological conditions.
Precautions:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not flush into drains.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile to the amide/acid).
References
-
SynQuest Laboratories. (n.d.).[2] 4-Methoxy-3-(trifluoromethoxy)benzonitrile Product Page. Retrieved from
- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Drug Discovery. ChemMedChem. (Contextual reference for -OCF3 properties).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Benzonitrile Derivatives. Retrieved from
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hansch values).
